molecular formula C16H17ClN2O B5317877 N-(2-chlorophenyl)-N'-(2-isopropylphenyl)urea

N-(2-chlorophenyl)-N'-(2-isopropylphenyl)urea

Cat. No. B5317877
M. Wt: 288.77 g/mol
InChI Key: SSUKBHYYJFHLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(2-isopropylphenyl)urea, commonly known as 'isoproturon,' is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1970s and has since become one of the most commonly used herbicides in the world. Isoproturon is known for its ability to selectively target broadleaf weeds and grasses, making it an effective tool for farmers and gardeners.

Mechanism of Action

Isoproturon works by inhibiting the activity of an enzyme called acetolactate synthase, which is responsible for the production of essential amino acids in plants. By blocking this enzyme, isoproturon prevents the growth and development of weeds, while leaving crops and other plants unaffected.
Biochemical and Physiological Effects:
Isoproturon has been found to have a range of biochemical and physiological effects on plants. It can cause changes in the levels of certain enzymes and proteins, as well as alterations in the structure and function of plant cells. These effects can ultimately lead to the death of the plant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isoproturon in lab experiments is its specificity. It can be used to selectively target and control the growth of specific plants, making it an ideal tool for studying plant biology and genetics. However, isoproturon can also have unintended effects on non-target organisms, and its use should be carefully monitored and regulated.

Future Directions

There are several areas of research that could benefit from further study of isoproturon. One potential area of focus is the development of new and improved formulations of the herbicide, which could increase its effectiveness and reduce its impact on the environment. Additionally, researchers could investigate the potential use of isoproturon in combination with other herbicides and pesticides, as well as its potential use in alternative forms of agriculture, such as organic farming. Finally, further research is needed to better understand the long-term effects of isoproturon on the environment and on human health, in order to ensure its safe and responsible use in the future.

Synthesis Methods

The synthesis of isoproturon involves the reaction of 2-chloroaniline with 2-isopropylaniline in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of chemical processes.

Scientific Research Applications

Isoproturon has been extensively studied by scientists and researchers for its potential use in agriculture. It has been found to be effective in controlling the growth of a wide range of weeds, including some of the most stubborn and invasive species. Isoproturon has also been found to be safe for use around crops and other plants, making it an ideal herbicide for farmers and gardeners.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-propan-2-ylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-11(2)12-7-3-5-9-14(12)18-16(20)19-15-10-6-4-8-13(15)17/h3-11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUKBHYYJFHLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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